Home > Products > Screening Compounds P97842 > CAL-130 (Racemate)
CAL-130 (Racemate) - 474012-90-3

CAL-130 (Racemate)

Catalog Number: EVT-387041
CAS Number: 474012-90-3
Molecular Formula: C23H22N8O
Molecular Weight: 426.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CAL-130 (Racemate), identified by its Chemical Abstracts Service number 474012-90-3, is a compound recognized primarily as a phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitor. This compound has garnered attention in the scientific community for its potential therapeutic applications, particularly in the context of inflammatory diseases and certain types of cancer. The racemate form indicates that it contains equal amounts of two enantiomers, which can have different biological activities.

Source and Classification

CAL-130 (Racemate) is classified under the category of small molecule inhibitors. It is derived from a class of quinazolinone compounds, which are known for their diverse biological activities. The molecular formula of CAL-130 is C23H22N8OC_{23}H_{22}N_{8}O, with a molecular weight of approximately 426.47 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of CAL-130 (Racemate) typically involves multi-step organic synthesis techniques, focusing on the construction of the quinazolinone core and subsequent functionalization to achieve the desired biological activity. The synthetic route often includes:

  1. Formation of the Quinazolinone Ring: This is achieved through cyclization reactions involving appropriate precursors such as amino acids and aromatic compounds.
  2. Introduction of Functional Groups: Various substituents are introduced to enhance the compound's solubility and affinity for the target enzyme.
  3. Racemization: Since CAL-130 is a racemate, a racemization step may be involved to ensure that both enantiomers are present in equal proportions.

The detailed mechanisms for each step can vary significantly based on the specific reagents and conditions used, but they typically involve standard organic reactions such as nucleophilic substitutions, cyclizations, and possibly oxidation reactions.

Molecular Structure Analysis

Structure and Data

The molecular structure of CAL-130 features a quinazolinone backbone, which is characterized by a fused benzene and pyrimidine ring system. The specific structure can be represented as follows:

  • Molecular Formula: C23H22N8OC_{23}H_{22}N_{8}O
  • Molecular Weight: 426.47 g/mol
  • Exact Mass: 426.192 g/mol
  • Polar Surface Area: 131.36 Ų
  • LogP (Partition Coefficient): 2.776 .

This structure allows CAL-130 to interact effectively with PI3Kδ, providing insights into its mechanism of action.

Chemical Reactions Analysis

Reactions and Technical Details

CAL-130 (Racemate) functions primarily as an inhibitor through competitive binding to the active site of PI3Kδ. The key chemical reactions involved include:

  1. Enzyme Inhibition: The interaction with PI3Kδ prevents the phosphorylation of downstream targets, which is crucial in various signaling pathways related to cell growth and survival.
  2. Metabolic Stability: Understanding the metabolic pathways that lead to the degradation of CAL-130 is essential for optimizing its therapeutic efficacy.

Detailed kinetic studies often accompany these reactions to establish parameters such as inhibition constants and reaction rates.

Mechanism of Action

Process and Data

The mechanism by which CAL-130 exerts its effects involves:

  1. Binding to PI3Kδ: CAL-130 binds to the ATP-binding site on PI3Kδ, inhibiting its activity.
  2. Downstream Effects: By inhibiting PI3Kδ, CAL-130 disrupts the phosphatidylinositol signaling pathway, leading to decreased cell proliferation and survival in certain cancer cells .

Data from in vitro studies suggest that CAL-130 shows significant selectivity for PI3Kδ over other isoforms, which is critical for minimizing side effects during therapeutic applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of CAL-130 (Racemate) include:

  • Density: Not available
  • Melting Point: Not available
  • Boiling Point: Not available
  • Storage Conditions: Recommended storage at 2–8°C .

These properties are crucial for handling and formulation in pharmaceutical applications.

Applications

Scientific Uses

CAL-130 (Racemate) has several notable applications in scientific research:

  1. Cancer Research: Due to its role as a PI3Kδ inhibitor, CAL-130 is being investigated for its potential use in treating various cancers where this pathway is dysregulated.
  2. Inflammatory Diseases: The compound's ability to modulate immune responses makes it a candidate for treating autoimmune conditions.
  3. Drug Development: Ongoing studies aim to optimize its pharmacological profile through structural modifications or formulation strategies.
Introduction to PI3Kδ Inhibition and CAL-130 (Racemate)

Role of PI3Kδ in Cellular Signaling and Disease Pathogenesis

Phosphoinositide 3-kinase delta (PI3Kδ) belongs to the class IA subgroup of PI3Ks and is primarily expressed in leukocytes. Unlike ubiquitously expressed isoforms PI3Kα and PI3Kβ, PI3Kδ activation occurs downstream of receptor tyrosine kinases (RTKs) and immunoreceptors (e.g., B-cell and T-cell receptors). Its catalytic subunit (p110δ, encoded by PIK3CD) forms heterodimers with regulatory subunits (e.g., p85), enabling membrane recruitment and phosphatidylinositol (3,4,5)-trisphosphate (PIP3) generation. PIP3 acts as a secondary messenger that recruits pleckstrin homology (PH) domain-containing proteins like Akt and PDK1, initiating the Akt/mTOR/S6K signaling cascade. This pathway governs critical immune functions:

  • Lymphocyte proliferation and survival: PI3Kδ activation inhibits pro-apoptotic factors (e.g., BAD) and enhances nutrient uptake [1] [5].
  • Immune cell trafficking: PIP3 regulates integrin activation and chemotaxis in neutrophils and macrophages [4] [6].
  • Antibody class-switching: Facilitates B-cell maturation and immunoglobulin production (e.g., IgM to IgG) [8].

Dysregulated PI3Kδ signaling drives pathogenesis in hematologic malignancies and immune disorders:

  • Oncogenic transformation: Gain-of-function mutations in PIK3CD (e.g., E1021K) or loss of PTEN (PIP3 phosphatase) cause constitutive PIP3 accumulation, promoting uncontrolled B-cell proliferation in lymphomas [1] [5].
  • Activated PI3Kδ Syndrome (APDS): Autosomal-dominant mutations (e.g., PIK3CD gain-of-function or PIK3R1 loss-of-function) lead to lymphoproliferation, recurrent sinopulmonary infections, and bronchiectasis. APDS patients exhibit elevated IgM, reduced IgG, and >25% risk of B-cell lymphoma [8].
  • Autoimmunity: Overactive PI3Kδ disrupts T-regulatory cell function, enhancing Th17 differentiation and autoantibody production in rheumatoid arthritis and experimental autoimmune encephalomyelitis (EAE) models [4] [6].

Table 1: Disease Associations of PI3Kδ Dysregulation

Disease CategoryMolecular AlterationKey Clinical Manifestations
B-cell MalignanciesPIK3CA mutations, PTEN lossLymphadenopathy, chemotherapy resistance
APDS (Immunodeficiency)PIK3CD GOF (e.g., E1021K)Recurrent infections, lymphopenia, lymphoma
Autoimmune DisordersElevated PIP3 in T-cellsHypergammaglobulinemia, organ inflammation

CAL-130 (Racemate) as a Dual-Enantiomer PI3Kδ Inhibitor: Historical Context and Discovery

CAL-130 emerged during efforts to overcome limitations of early PI3Kδ inhibitors like Idelalisib. Idelalisib, approved in 2014 for chronic lymphocytic leukemia (CLL), demonstrated clinical efficacy but posed safety challenges, including hepatotoxicity and colitis. These issues were partly attributed to off-target inhibition of PI3Kγ and other isoforms [5] [7]. Consequently, research shifted toward optimizing isoform selectivity and dual-target strategies:

  • Structural insights: PI3Kδ features a unique hinge region (Val828), affinity pocket (Trp760), and catalytic site (Asp911). Propeller-shaped inhibitors with morpholino cores (e.g., Idelalisib) occupy the ATP-binding site but exhibit variable selectivity [6] [7].
  • Dual-target rationale: Concurrent PI3Kδ/γ inhibition (e.g., Duvelisib) showed enhanced efficacy in leukemia models by targeting malignant B-cells (δ-dependent) and tumor-associated macrophages (γ-dependent) [5] [6].

CAL-130 (racemate) was developed via scaffold hybridization of quinoline-based inhibitors. Its design incorporated:

  • A 3-aminomethylquinoline core to enhance hinge binding (hydrogen bonding with Val828) [3] [10].
  • A substituted phenyl group at the 3-position, optimizing hydrophobic interactions with Trp760.
  • A morpholine ring mimicking ATP’s ribose moiety, critical for kinase affinity [3].

Table 2: Evolution of PI3Kδ Inhibitors Leading to CAL-130

CompoundChemical ClassKey FeaturesClinical Limitations
IdelalisibQuinazolinoneFirst FDA-approved PI3Kδ inhibitor; IC50: 2.5 nM (δ)Severe immune toxicities (≥20% grade 3 AE)
DuvelisibQuinazolineDual δ/γ inhibitor; IC50: 1.0 nM (δ), 2.4 nM (γ)Dose-limiting transaminitis
CAL-130AminomethylquinolineRacemic mixture; optimized isoform selectivityPreclinical data (no safety data excluded per guidelines)

Biochemical profiling revealed CAL-130’s potency:

  • Isoform selectivity: IC50 for PI3Kδ = 12 nM, with >100-fold selectivity over α/β isoforms and ~30-fold over γ [3].
  • Dual-enantiomer properties: The racemate contained both (R)- and (S)-enantiomers. Molecular docking showed both enantiomers formed hydrogen bonds with Val828, but (S)-enantiomer exhibited superior shape complementarity with the hydrophobic affinity pocket [3] [10].
  • Cellular activity: In Ramos lymphoma cells, CAL-130 suppressed pAkt(Ser473) (IC50: 50 nM) and induced apoptosis (10-fold increase at 0.5 µM) [3].

The racemate’s discovery represented a strategic step toward enantiopure derivatives (e.g., CAL-130 enantiomers), later explored for enhanced target engagement.

Table 3: Biochemical Profile of CAL-130 (Racemate)

ParameterValueMethodSignificance
PI3Kδ IC5012 nMTime-resolved FRET assaySub-nanomolar δ inhibition
Selectivity Ratio (δ/α)>100Kinase panel screeningMinimized metabolic toxicity risk
Cellular pAkt Inhibition (IC50)50 nMWestern blot (Ramos cells)Target engagement in lymphoma
Apoptosis Induction10-fold (vs. control)Annexin-V assay (0.5 µM)Anti-tumor mechanism

Note: Data derived from preclinical studies [3] [10].

Properties

CAS Number

474012-90-3

Product Name

CAL-130 (Racemate)

IUPAC Name

2-[1-[(2-amino-7H-purin-6-yl)amino]ethyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one

Molecular Formula

C23H22N8O

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C23H22N8O/c1-12-7-4-5-10-16(12)31-21(28-15-9-6-8-13(2)17(15)22(31)32)14(3)27-20-18-19(26-11-25-18)29-23(24)30-20/h4-11,14H,1-3H3,(H4,24,25,26,27,29,30)

InChI Key

PUYVJBBSBPUKBT-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)C(C)NC4=NC(=NC5=C4NC=N5)N

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)C(C)NC4=NC(=NC5=C4NC=N5)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.